molecular formula C18H20ClF3N2S B568970 Triflupromazine Hydrochloride-d6 CAS No. 1416711-36-8

Triflupromazine Hydrochloride-d6

Cat. No. B568970
CAS RN: 1416711-36-8
M. Wt: 394.9 g/mol
InChI Key: FTNWXGFYRHWUKG-TXHXQZCNSA-N
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Description

Triflupromazine Hydrochloride-d6 is the labelled salt of Triflupromazine . Triflupromazine is an antipsychotic medication of the phenothiazine class . It is used mainly in the management of psychoses and also to control nausea and vomiting .


Molecular Structure Analysis

The molecular formula of this compound is C18H19F3N2S . The molecular weight is 352.42 g/mol . For a detailed 3D structure, you may refer to resources like DrugBank or ChemSpider .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 388.88 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) provided by the manufacturer.

Scientific Research Applications

Triazine Derivatives in Medicinal Chemistry

Triazine derivatives, including compounds like Triflupromazine Hydrochloride-d6, have garnered interest for their pharmacological potential and applications in drug discovery. The triazine core is recognized for its ability to interact with various enzymes and receptors, offering a wide range of biological activities. These activities include antimicrobial, antituberculosis, anticancer, antiviral, and antimalarial effects. Such compounds are explored for their therapeutic potential, underscoring their significance in developing new pharmacotherapies.

  • Pharmacological Applications : Triazines have demonstrated a broad spectrum of pharmacological activities. Their applications extend to antimicrobial, anticancer, antiviral, and antimalarial therapies. This versatility is attributed to the triazine core's reactivity and binding characteristics, highlighting its role in medicinal chemistry and drug design (Shah, Modh, & Chikhalia, 2014; Verma, Sinha, & Bansal, 2019).

  • Nitrogen-Doped Porous Polymers for CO2 Capture : Covalent triazine frameworks (CTFs) are highlighted for their efficiency in CO2 capture, showcasing the material science applications of triazine derivatives. These materials offer advantages such as high surface area, structural tunability, and stability, positioning them as promising candidates for environmental remediation efforts (Mukhtar et al., 2020).

  • Drug Development and Therapeutic Potential : The triazine scaffold is explored for its therapeutic potential, with research focusing on creating new molecules to treat various diseases. This work underlines the significance of triazines in drug development, offering insights into the structural variations and bioactivities that can be achieved with this core structure (Dubey, Pathak, Chauhan, & Ali, 2022).

Mechanism of Action

Target of Action

Triflupromazine Hydrochloride-d6 primarily targets Dopamine D1 and D2 receptors , which play a crucial role in the functioning of the nervous system . It also binds to the muscarinic acetylcholine receptors (M1 and M2) and the tryptamine D receptors (5HT 2B) .

Mode of Action

This compound inhibits the activity of Dopamine D1 and D2 receptors by binding to them . The anti-emetic effect of this compound is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre . It also blocks the neurotransmitter dopamine and the vagus nerve in the gastrointestinal tract .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By inhibiting the activity of Dopamine D1 and D2 receptors, this compound disrupts the normal functioning of this pathway, leading to its antipsychotic and antiemetic effects .

Pharmacokinetics

It’s known that similar drugs are metabolized in the gut after administration and hepatically to active metabolites .

Result of Action

The molecular and cellular effects of this compound’s action include reduced anxiety, emotional withdrawal, hallucinations, disorganized thoughts, blunted mood, and suspiciousness . It is used particularly to control violent behavior during acute episodes of psychotic disorders . It can also be used to control severe nausea and vomiting, severe hiccups, and moderate to severe pain in some hospitalized patients .

Safety and Hazards

Triflupromazine Hydrochloride-d6 is classified as Acute toxicity, Oral (Category 3), H301, which means it is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Triflupromazine Hydrochloride-d6 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a dopamine D1 and D2 receptor antagonist, inhibiting the activity of these receptors . Additionally, this compound binds to muscarinic acetylcholine receptors (M1 and M2) and tryptamine receptors (5HT2B), affecting neurotransmitter release and signal transduction pathways . These interactions lead to a reduction in anxiety, emotional withdrawal, hallucinations, and other symptoms associated with psychotic disorders.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by blocking dopamine receptors, this compound alters the dopaminergic signaling pathway, which is crucial for regulating mood, behavior, and cognition . This modulation can lead to changes in gene expression patterns and metabolic activities within the cells, ultimately impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By binding to dopamine D1 and D2 receptors, this compound inhibits their activity, leading to a decrease in dopamine-mediated neurotransmission . Additionally, its interaction with muscarinic acetylcholine receptors and tryptamine receptors further modulates neurotransmitter release and signal transduction . These binding interactions result in the inhibition or activation of various enzymes and changes in gene expression, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to the compound may lead to gradual degradation, potentially affecting its efficacy and cellular impact over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces symptoms of psychotic disorders and controls severe nausea and vomiting . At higher doses, this compound may exhibit toxic or adverse effects, such as akathisia, tardive dyskinesia, and neuroleptic malignant syndrome . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the renal route . These metabolic processes can influence the compound’s pharmacokinetics, bioavailability, and overall therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes and accumulate in target tissues, such as the brain and gastrointestinal tract . This distribution pattern is essential for its therapeutic action, as it ensures adequate concentrations at the site of action.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and membrane-bound organelles, where it interacts with its target receptors and enzymes . Post-translational modifications and targeting signals may further direct this compound to specific compartments, enhancing its therapeutic efficacy.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Triflupromazine Hydrochloride-d6 involves the deuteration of Triflupromazine Hydrochloride. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Triflupromazine Hydrochloride", "Deuterated reagents" ], "Reaction": [ "Triflupromazine Hydrochloride is dissolved in a deuterated solvent", "Deuterated reagents are added to the solution", "The mixture is heated and stirred for a specific period of time", "The reaction mixture is then cooled and filtered", "The resulting solid is washed with a deuterated solvent and dried", "The product, Triflupromazine Hydrochloride-d6, is obtained as a white crystalline powder" ] }

CAS RN

1416711-36-8

Molecular Formula

C18H20ClF3N2S

Molecular Weight

394.9 g/mol

IUPAC Name

N,N-bis(trideuteriomethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C18H19F3N2S.ClH/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3;

InChI Key

FTNWXGFYRHWUKG-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)C([2H])([2H])[2H].Cl

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl

synonyms

N,N-Dimethyl-2-(trifluoromethyl)-10H-phenothiazine-10-propanamine-d6 Monohydrochloride;  10-(3-Dimethylaminopropyl)-2-(trifluoromethyl)-phenothiazine-d6 Hydrochloride;  10-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)phenothiazine-d6 Monohydrochloride; 

Origin of Product

United States

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